

Tecovirimat's Antiviral Spectrum Against Orthopoxviruses: A Technical Guide

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An in-depth analysis of the potent antiviral agent **Tecovirimat**, detailing its broad efficacy against orthopoxviruses, mechanism of action, and the experimental methodologies used for its evaluation.

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a first-in-class antiviral drug approved for the treatment of smallpox, and it has demonstrated a broad spectrum of activity against numerous orthopoxviruses.[1][2] Its development and stockpiling have been a cornerstone of biodefense preparedness against the potential re-emergence of smallpox or the outbreak of other pathogenic orthopoxviruses. This technical guide provides a comprehensive overview of **Tecovirimat**'s antiviral activity, its molecular mechanism, and detailed protocols for key experimental assays used to characterize its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein, which is encoded by the highly conserved F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[3][4] The p37 protein is a crucial component of the viral egress machinery, specifically involved in the wrapping of intracellular mature virions (IMVs) with a double membrane derived from early endosomes or the trans-Golgi network. This wrapping process is essential for the formation of extracellular enveloped virions (EEVs), which are critical for cell-to-cell spread and long-range dissemination of the virus within a host.

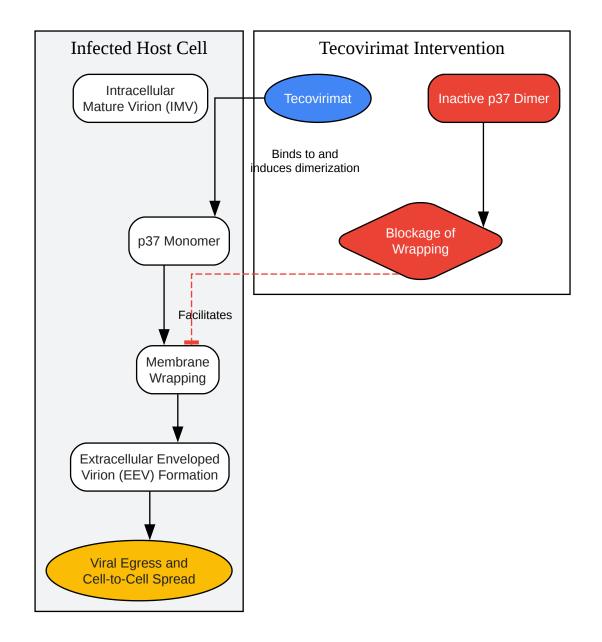




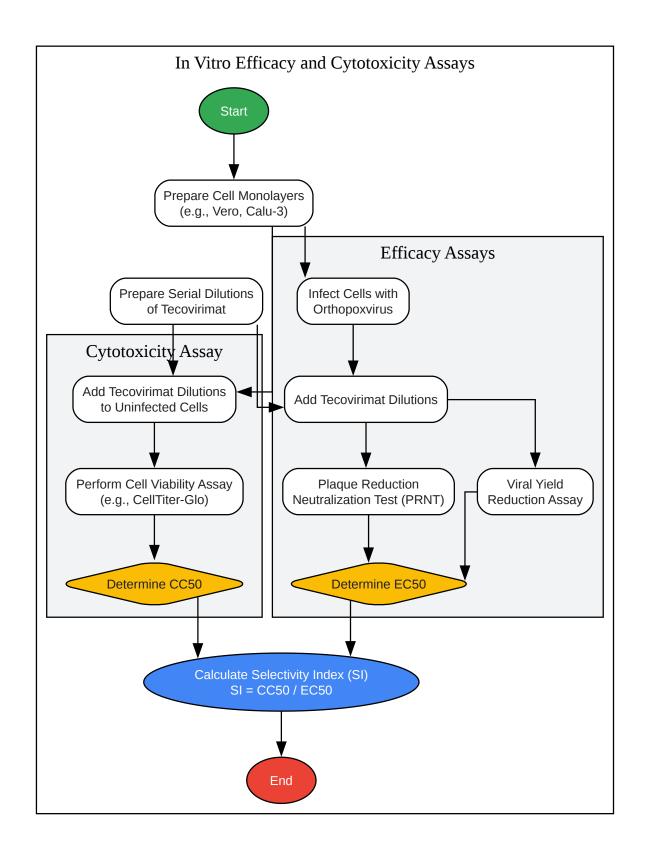


Tecovirimat binds to the p37 protein, inducing its dimerization and effectively inhibiting its function.[5] This blockage prevents the formation of EEVs, thereby trapping the newly formed virions inside the infected cell and preventing their spread to neighboring cells. This targeted mechanism of action is highly specific to orthopoxviruses and does not interfere with host cell processes, contributing to its favorable safety profile.[4]









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